

Application Note: Advanced Purification Protocol for 8-Fluoro-6-methoxyquinoline

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Compound of Interest

Compound Name: 8-Fluoro-6-methoxyquinoline

CAS No.: 209353-21-9

Cat. No.: B3049509

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Executive Summary

8-Fluoro-6-methoxyquinoline (CAS: 209353-21-9)[1] is a highly valuable heterocyclic building block extensively utilized in medicinal chemistry, most notably in the synthesis of macrocyclic Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2]. Achieving high purity (>99%) of this intermediate is critical, as trace impurities (such as regioisomeric halogenated quinolines or unreacted anilines) can propagate through multi-step syntheses, severely impacting the yield and pharmacological profile of the final Active Pharmaceutical Ingredient (API)[3]. This application note details a robust, three-phase purification strategy—orthogonal acid-base extraction, amine-modified flash chromatography, and solvent-antisolvent crystallization—designed to isolate **8-fluoro-6-methoxyquinoline** with exceptional purity.

Physicochemical Profiling & Purification Rationale

Designing a self-validating purification protocol requires a deep understanding of the molecule's physicochemical properties. The quinoline core features a basic nitrogen atom, while the fluorine and methoxy substituents modulate its lipophilicity and electronic distribution.

Table 1: Physicochemical Properties of **8-Fluoro-6-methoxyquinoline**

Property	Value / Description	Impact on Purification Strategy
CAS Registry Number	209353-21-9[4]	Unique identifier for material sourcing and QC.
Molecular Formula	C10H8FNO	Determines mass-to-charge ratio (m/z 178.18 [M+H] ⁺) for LC-MS tracking.
Molecular Weight	177.18 g/mol [5]	Used for stoichiometric calculations during salt formation.
Predicted pKa	~4.5 – 5.0	Enables orthogonal acid-base liquid-liquid extraction (LLE).
Functional Groups	Basic amine, aryl ether, aryl fluoride	Susceptible to silanol binding on chromatography columns; requires TEA modifier.

The Causality Behind the Methodology

- **Orthogonal Acid-Base Extraction:** Because the quinoline nitrogen has a pKa of ~4.5, it can be selectively protonated at pH < 2. This transforms the lipophilic free base into a highly water-soluble quinolinium salt. Neutral impurities (e.g., unreacted halogenated benzenes) remain in the organic phase and are discarded. Subsequent basification (pH > 8) regenerates the free base, which is recovered via organic extraction[6].
- **Amine-Modified Chromatography:** Standard silica gel contains acidic silanol groups (pKa ~4.5-5.5). If unmodified, the basic quinoline nitrogen will interact strongly with these sites, causing severe peak tailing and poor resolution. Adding 1% Triethylamine (TEA) to the mobile phase competitively neutralizes the active silanols, ensuring sharp, symmetrical elution bands[3].

Application Context: CFTR Modulator Synthesis

In drug development, **8-fluoro-6-methoxyquinoline** is frequently reacted under acidic conditions (e.g., in acetic acid with sodium acetate) to form complex macrocyclic structures[2].

These macrocycles act as CFTR correctors and potentiators, rescuing the misfolding of the F508del-CFTR protein in the endoplasmic reticulum and restoring chloride ion transport at the cell surface[2].

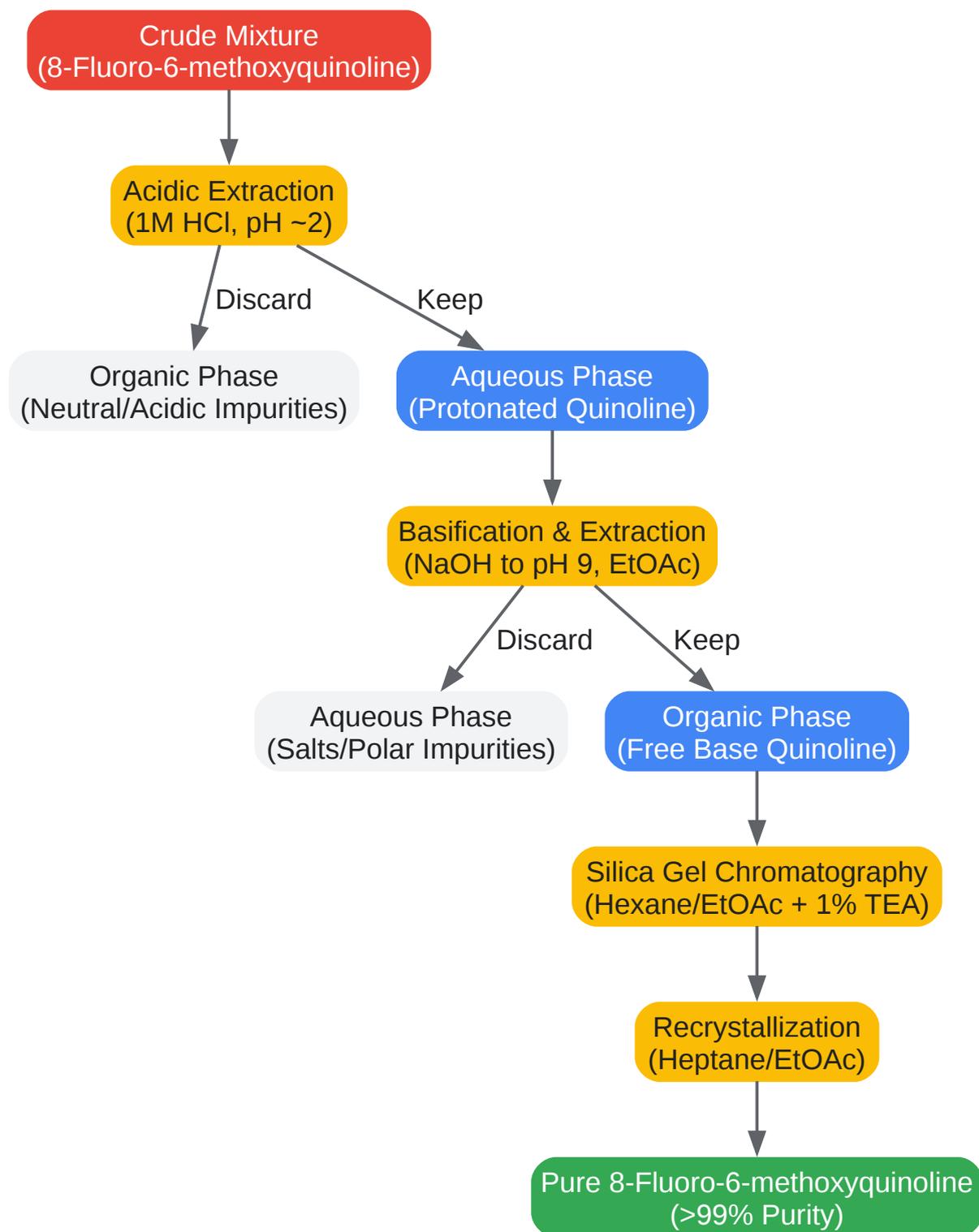


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Fig 1. Role of **8-Fluoro-6-methoxyquinoline** in the synthesis of CFTR modulators and their biological pathway.

Step-by-Step Purification Protocols

The following workflow illustrates the three-phase purification process.



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Fig 2. Step-by-step purification workflow for **8-Fluoro-6-methoxyquinoline** isolation.

Phase 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

This step acts as a bulk cleanup to remove non-basic impurities.

- **Dissolution:** Dissolve the crude reaction mixture containing **8-fluoro-6-methoxyquinoline** in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
- **Acidification:** Transfer to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Shake vigorously and vent. The pH of the aqueous layer should be ≤ 2 .
- **Phase Separation:** Allow the layers to separate. The target compound is now in the lower aqueous phase as a hydrochloride salt. Drain the aqueous phase into a clean Erlenmeyer flask.
- **Organic Wash:** Wash the aqueous phase once more with a small volume of EtOAc to remove residual lipophilic impurities. Discard the organic phases.
- **Basification:** Cool the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 9-10. The solution will become cloudy as the free base precipitates.
- **Recovery Extraction:** Extract the basified aqueous layer twice with fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na_2SO_4), and concentrate under reduced pressure^[6].

Phase 2: Amine-Modified Flash Column Chromatography

For separating closely related regioisomers (e.g., 3-fluoro vs. 8-fluoro derivatives)^[6].

- **Column Preparation:** Slurry-pack a silica gel column (230-400 mesh) using Hexane containing 1% Triethylamine (TEA). Note: Pre-equilibrating the column with TEA is critical to deactivate acidic silanols.

- **Sample Loading:** Dissolve the concentrated extract from Phase 1 in a minimum amount of Dichloromethane (DCM) and load it onto the column.
- **Elution:** Elute using a gradient of Hexane to EtOAc (typically starting at 90:10 and moving to 70:30), maintaining 1% TEA throughout the mobile phase.
- **Fraction Collection:** Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and evaporate the solvent.

Phase 3: Solvent-Antisolvent Crystallization

To achieve >99% purity suitable for sensitive downstream catalytic couplings.

- **Dissolution:** Dissolve the chromatographed product in a minimum volume of warm EtOAc (approx. 50°C).
- **Antisolvent Addition:** Slowly add Heptane (antisolvent) dropwise until the solution becomes slightly turbid.
- **Cooling:** Remove from heat and allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.
- **Filtration:** Collect the resulting crystals via vacuum filtration, wash with ice-cold Heptane, and dry in a vacuum oven at 40°C overnight.

Analytical Validation (QC)

A self-validating protocol requires rigorous Quality Control to confirm success.

- **HPLC-UV:** Run on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% TFA). Target purity is $\geq 99.0\%$ Area.
- **^1H and ^{19}F NMR:** Confirm the presence of the methoxy singlet (~3.9 ppm) and the characteristic splitting pattern of the quinoline protons. ^{19}F NMR should show a single distinct peak corresponding to the fluorine at the 8-position, ensuring no defluorination or regioisomeric contamination occurred.
- **LC-MS:** Confirm the expected mass $[\text{M}+\text{H}]^+ = 178.18$.

References

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